molecular formula C11H19NO2S B2501519 N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)cyclopropanecarboxamide CAS No. 2034452-10-1

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)cyclopropanecarboxamide

Cat. No. B2501519
CAS RN: 2034452-10-1
M. Wt: 229.34
InChI Key: UYBYYHUFCYYIDY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including those with methoxyphenyl substituents, has been reported using a straightforward approach. These compounds were synthesized and characterized by various spectroscopic techniques, such as IR and 1H-NMR spectroscopy . Similarly, the synthesis of N-methoxy-N-methylcyanoformamide, a reagent that can facilitate the formation of β-keto Weinreb amides, was achieved from trimethylsilyl cyanide and N-methoxy-N-methylcarbamoylimidazole . This reagent is particularly useful for one-pot preparations of carbonyl-containing compounds from lithium enolates and organometallic species. Additionally, a range of cyclopropylcarboxamides related to cis-permethrin were synthesized from the acid chloride of permethrin acid and various arylamines, showcasing the versatility of carboxamide derivatives in synthesis . The preparation of N-methoxy-N-methylamides from carboxylic acids was also achieved using S,S-di(2-pyridyl) dithiocarbonate, highlighting an efficient method for producing Weinreb amides .

Molecular Structure Analysis

The crystal structure of one of the N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, specifically N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, was determined using single crystal X-ray diffraction. This compound crystallizes in the triclinic space group Pī, with the cyclohexane ring adopting a chair conformation. The molecular conformation is stabilized by an intramolecular hydrogen bond, forming a pseudo-six-membered ring .

Chemical Reactions Analysis

The reactivity of N-methoxy-N-methylcyanoformamide as a reagent for the formation of β-keto Weinreb amides and unsymmetrical ketones has been demonstrated. This reagent enables the one-pot preparation of these compounds from various organometallic species, indicating its potential for diverse chemical transformations . The larvicidal properties of cyclopropylcarboxamides synthesized from permethrin acid suggest that these compounds can undergo biological interactions, which could be explored for pest control applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were characterized using elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy . The 13C NMR spectroscopy and mass spectrometry were also employed to characterize the synthesized cyclopropylcarboxamides . These analyses are crucial for understanding the properties of the compounds, such as stability, reactivity, and potential applications in various fields, including medicinal chemistry and agriculture.

Scientific Research Applications

Synthetic Utility and Building Blocks

N-Methoxy-N-methylamide, known as the Weinreb amide, demonstrates significant synthetic utility, serving as an exceptional acylating agent for organolithium or organomagnesium reagents and as a robust equivalent for an aldehyde group. This compound has been exhaustively exploited in various synthetic endeavors, proving its versatility not only in academic circles but also on a kilogram scale by various pharmaceutical industries globally (Balasubramaniam & Aidhen, 2008).

Antiproliferative Activity

The synthesis and biological activity determination of 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide revealed significant inhibitory activity against certain cancer cell lines. This points towards its potential application in the development of anticancer therapeutics (Lu et al., 2021).

Neurological Applications

Derivatives of cyclopropanecarboxamide, such as (+/-)-(Z)-2-(aminomethyl)-1-phenylcyclopropanecarboxamide and its derivatives, have been evaluated as NMDA receptor antagonists. This research indicates potential applications in designing treatments for neurological conditions by targeting the NMDA receptors (Shuto et al., 1995).

Chemical Synthesis and Characterization

The versatility of Weinreb amides in the Knorr pyrrole synthesis highlights the compound's role in heterocyclic chemistry, providing a novel method for the synthesis of pyrroles, which are essential in pharmaceutical chemistry (Alberola et al., 1999).

Environmental Stability and Degradation

A study on hydrazone-based hydrogel degradable in acidic environments indicates the potential for using derivatives of cyclopropanecarboxamide in materials science, particularly in developing materials with specific degradation profiles useful in medical applications (Vetrik et al., 2011).

properties

IUPAC Name

N-[(4-methoxythian-4-yl)methyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2S/c1-14-11(4-6-15-7-5-11)8-12-10(13)9-2-3-9/h9H,2-8H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYBYYHUFCYYIDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSCC1)CNC(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)cyclopropanecarboxamide

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